
(r)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis AnalysisThe synthesis of related bromo-pyridinyl compounds often involves nucleophilic substitution reactions, cyclization, and bromination steps. For example, the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, showcases a typical process involving esterification, bromination, dehydrogenation, and hydrolysis steps to obtain the final product with high yield and purity (Ji Ya-fei, 2009). These methodologies may offer insights into the synthesis of "(r)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride."
Molecular Structure Analysis
Molecular structure analysis, such as crystallography, plays a crucial role in understanding the compound's geometry, bonding, and intermolecular interactions. For instance, the synthesis and spectroscopic characterization of related bromo-pyridinyl compounds have been detailed, with single crystal X-ray diffraction studies confirming their structures and elucidating their crystallization patterns (G. Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical behavior of bromo-pyridinyl compounds includes their reactivity in nucleophilic substitution reactions and their utility as intermediates in the synthesis of more complex molecules. For example, the chemical synthesis routes for related compounds reveal their potential in forming structurally diverse molecules with specific chemical properties, such as high affinity sigma ligands (B. de Costa et al., 1992).
Aplicaciones Científicas De Investigación
Pyridine Derivatives in Medicinal and Pharmaceutical Industries
Medicinal Importance of Pyridine Derivatives : Pyridine and its derivatives have wide-ranging applications in various fields, including medicine. These compounds have been reported for a variety of biological activities, with many being in clinical use. Their significance for modern medicinal applications is highlighted, emphasizing their role in developing new therapeutic agents (Altaf et al., 2015).
Chemosensing Applications of Pyridine Derivatives : Pyridine derivatives play a crucial role in chemosensing applications. They possess different biological activities such as antifungal, antibacterial, antioxidant, analgesic, and anticancer activity. Their high affinity for various ions and neutral species makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Chemical Synthesis and Applications
Synthesis of Antiplatelet and Antithrombotic Drugs : The synthesis of (S)-clopidogrel, a potent antiplatelet and antithrombotic drug, involves complex chemical processes. This review discusses the synthetic methods and their importance for the pharmaceutical industry, providing insight into how similar chemical compounds might be synthesized and applied (Saeed et al., 2017).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications : Heterocyclic N-oxide derivatives, including pyridine N-oxides, are valuable in organic synthesis, catalysis, and drug development. They have been used to form metal complexes, design catalysts, and develop new medications, showcasing the versatility and potential applications of nitrogen-containing heterocycles in scientific research (Li et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . As a precaution, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
IUPAC Name |
(1R)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOAYJPBXRUXBZ-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-1-(5-Bromo-pyridin-2-yl)-ethylamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

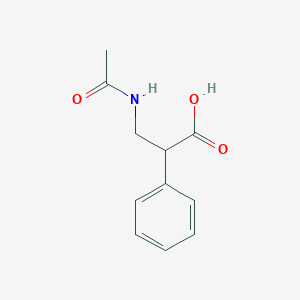

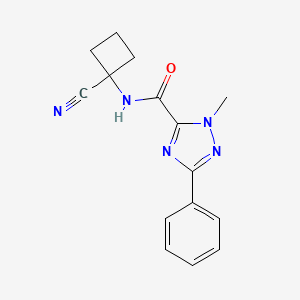
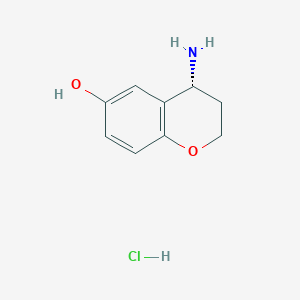
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)



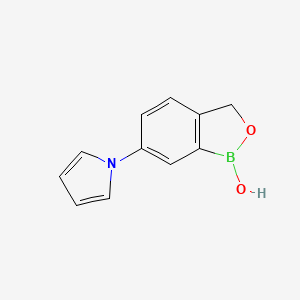
![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
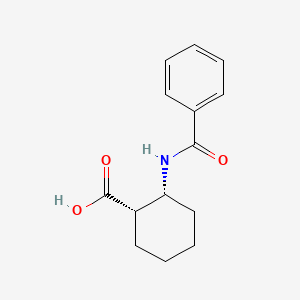
![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)